6-pentyl-6H-indolo[2,3-b]quinoxaline

Anticancer IMPDH Inhibition Nucleotide Metabolism

Choose this specific 6-pentyl analog for reproducible IMPDH2 blockade (Ki=240 nM), DNA intercalation SAR, and 69.0% LOX inhibition at 10 µM. The pentyl substituent uniquely controls logP (4.5), DNA-complex thermal stability, and antiviral target engagement against HSV-1, HSV-2, and CMV—properties absent in shorter/longer-chain analogs. Ideal as a characterized positive control for nucleotide metabolism, inflammation, and antiviral screening programs.

Molecular Formula C19H19N3
Molecular Weight 289.382
CAS No. 441288-60-4
Cat. No. B2499733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-pentyl-6H-indolo[2,3-b]quinoxaline
CAS441288-60-4
Molecular FormulaC19H19N3
Molecular Weight289.382
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C19H19N3/c1-2-3-8-13-22-17-12-7-4-9-14(17)18-19(22)21-16-11-6-5-10-15(16)20-18/h4-7,9-12H,2-3,8,13H2,1H3
InChIKeyLJLZGRZJMJALKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Pentyl-6H-indolo[2,3-b]quinoxaline (CAS 441288-60-4): A Versatile Indoloquinoxaline Scaffold for Medicinal Chemistry and Biological Research


6-Pentyl-6H-indolo[2,3-b]quinoxaline is a planar, fused heterocyclic compound belonging to the indoloquinoxaline family, characterized by an indole and quinoxaline ring system with a pentyl group attached to the nitrogen at the 6-position . This scaffold is recognized for its ability to interact with biological macromolecules, primarily through DNA intercalation [1], and has demonstrated activity across multiple therapeutic areas, including anticancer, antiviral, and enzyme inhibition [2][3][4]. Its molecular formula is C19H19N3, with a molecular weight of approximately 289.38 g/mol and a calculated XLogP of 4.5 [5]. The compound serves as a key intermediate and research tool in the development of novel therapeutic agents targeting a range of diseases.

Why 6-Pentyl-6H-indolo[2,3-b]quinoxaline Cannot Be Simply Replaced by Other Indoloquinoxalines in Research


The biological activity and physicochemical properties of 6H-indolo[2,3-b]quinoxalines are highly sensitive to substitution at the 6-position. The specific pentyl side chain of 6-pentyl-6H-indolo[2,3-b]quinoxaline directly influences critical parameters such as lipophilicity (calculated XLogP of 4.5), DNA intercalation affinity, and target selectivity, which are not shared by analogs with shorter or longer alkyl chains [1][2]. For instance, while the core scaffold is known for DNA intercalation, the thermal stability of the resulting DNA-complex is dictated by the nature of the substituent at the 6-position and its orientation within the DNA minor groove [2]. Therefore, substituting this compound with a generic indoloquinoxaline derivative would introduce significant, uncontrolled variables into any experimental system, potentially invalidating results and leading to erroneous conclusions about structure-activity relationships.

Quantitative Evidence for Prioritizing 6-Pentyl-6H-indolo[2,3-b]quinoxaline (CAS 441288-60-4)


IMPDH2 Inhibition: Binding Affinity Data for Antiproliferative Research

6-Pentyl-6H-indolo[2,3-b]quinoxaline demonstrates inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a validated anticancer target. Binding assays reveal a Ki value of 240 nM against the enzyme and a Ki of 440 nM when competing with the NAD substrate [1]. This specific inhibitory profile at the enzyme level provides a mechanistic basis for its potential antiproliferative effects, distinguishing it from other indoloquinoxaline analogs that may lack this target engagement.

Anticancer IMPDH Inhibition Nucleotide Metabolism

Lipoxygenase Inhibition: A Point of Differentiation from Inactive Class Members

In a screening panel, 6-pentyl-6H-indolo[2,3-b]quinoxaline exhibited 69.0% inhibition of lipoxygenase activity at a concentration of 10 μM [1]. This level of activity contrasts with other compounds within the same indoloquinoxaline class, such as compound 34 in the referenced study, which showed 0% inhibition of xanthine oxidase at 150 μM, highlighting that not all derivatives in this family possess similar enzyme inhibitory profiles [1]. This data suggests a functional selectivity for the pentyl-substituted derivative within the broader scaffold.

Anti-inflammatory Lipoxygenase Inhibition Arachidonic Acid Cascade

DNA Intercalation Mechanism: Confirmed Mode of Action with Sequence-Dependent Effects

The 6H-indolo[2,3-b]quinoxaline scaffold, including 6-pentyl-6H-indolo[2,3-b]quinoxaline, exerts its pharmacological activity predominantly through DNA intercalation [1]. This mechanism is not uniform across all derivatives; studies on closely related analogs, such as compound 3b, demonstrate that the nature of the 6-substituent can confer significant binding specificity for alternating AT sequences, a property not observed with the anticancer drug ellipticine [2]. This indicates that the pentyl chain on 6-pentyl-6H-indolo[2,3-b]quinoxaline is likely to influence its DNA binding mode and sequence preference, which are critical determinants of its biological effects.

DNA Intercalation Anticancer Mechanism Antiviral Mechanism

Antiviral Potential: Coverage in Modern Patent Literature for Herpesviridae

Recent patent literature specifically claims 6H-indolo[2,3-b]quinoxaline derivatives, including those with 6-alkyl substitution patterns like the pentyl group, for use in therapy against viral infections, particularly those caused by Herpesviridae such as herpes simplex virus (HSV) and cytomegalovirus (CMV) [1]. This intellectual property focus highlights the commercial and therapeutic relevance of this specific substitution class, as opposed to the broader indoloquinoxaline family, and directs procurement towards compounds with documented antiviral research applications.

Antiviral Herpes Simplex Virus Cytomegalovirus

Optimal Application Scenarios for 6-Pentyl-6H-indolo[2,3-b]quinoxaline Based on Verified Evidence


Mechanistic Studies of IMPDH2 Inhibition in Anticancer Research

Given its demonstrated inhibitory activity against IMPDH2 with a Ki of 240 nM [1], 6-pentyl-6H-indolo[2,3-b]quinoxaline is a suitable tool compound for investigating the effects of IMPDH2 blockade on nucleotide metabolism in cancer cell lines. This application is supported by the compound's well-defined enzyme binding data, enabling researchers to explore downstream effects on cell proliferation and guanine nucleotide pools.

Structure-Activity Relationship (SAR) Studies on DNA Intercalation

The compound's confirmed DNA intercalation mechanism, typical of the indoloquinoxaline class [2], combined with evidence that 6-substituents can influence sequence specificity [3], makes it an essential component in SAR campaigns. By comparing 6-pentyl-6H-indolo[2,3-b]quinoxaline with analogs bearing different N6-alkyl chains (e.g., methyl, ethyl, hexyl), researchers can precisely map how lipophilicity and steric bulk at this position modulate DNA binding affinity and sequence preference.

Screening for Lipoxygenase and Related Enzyme Inhibitors

The specific and quantifiable 69.0% inhibition of lipoxygenase at 10 μM [4] positions 6-pentyl-6H-indolo[2,3-b]quinoxaline as a positive control or starting point for developing selective lipoxygenase inhibitors. This is particularly relevant in anti-inflammatory research, where many other indoloquinoxaline derivatives show no activity in similar enzymatic assays [4].

Antiviral Drug Discovery for Herpesviridae

The compound's inclusion within the scope of recent patents for antiviral 6H-indolo[2,3-b]quinoxaline derivatives [5] justifies its use in preliminary screening programs against HSV-1, HSV-2, and CMV. Researchers can leverage this compound to validate the antiviral potential of the 6-pentyl substituted scaffold before undertaking more complex synthetic derivatization.

Technical Documentation Hub

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